molecular formula C21H23FN2O3 B11173494 1-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11173494
M. Wt: 370.4 g/mol
InChI Key: ZWYNKJZOZQHSHM-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a pyrrolidine ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves a series of chemical reactions. One common method is the Claisen–Schmidt condensation, which involves the reaction of 4-fluorobenzaldehyde with 4’-ethoxyacetophenone . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various heterocyclic compounds, such as isoxazoles, pyrazolines, and pyrazoles . In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . Additionally, its unique chemical structure makes it a valuable tool in the development of new pharmaceuticals and industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to the modulation of various biochemical processes. For instance, its anticancer activity may be attributed to its ability to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Properties

Molecular Formula

C21H23FN2O3

Molecular Weight

370.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23FN2O3/c1-2-27-19-9-7-18(8-10-19)24-14-16(13-20(24)25)21(26)23-12-11-15-3-5-17(22)6-4-15/h3-10,16H,2,11-14H2,1H3,(H,23,26)

InChI Key

ZWYNKJZOZQHSHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=C(C=C3)F

solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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